molecular formula C17H20N2O4S B2372486 N,N,2-trimethyl-5-(2-methylindoline-1-carbonyl)furan-3-sulfonamide CAS No. 1207027-82-4

N,N,2-trimethyl-5-(2-methylindoline-1-carbonyl)furan-3-sulfonamide

Cat. No. B2372486
CAS RN: 1207027-82-4
M. Wt: 348.42
InChI Key: AUJCBSVOMFATFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indoline, a key component in N,N,2-trimethyl-5-(2-methylindoline-1-carbonyl)furan-3-sulfonamide, can be achieved by reduction with NaBH3CN. The N-Boc indoles were reduced to indolines with 10% palladium as a catalyst, polymethylhydrosiloxane (PMHS) as a reducing agent, and the reaction was conducted at room temperature .


Molecular Structure Analysis

The molecular structure of N,N,2-trimethyl-5-(2-methylindoline-1-carbonyl)furan-3-sulfonamide consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . This structure is chemically named benzopyrrolidine (or 2, 3-dihydro-1 H -indole or 1-azacinole) .


Chemical Reactions Analysis

Indoline structures, such as the one found in N,N,2-trimethyl-5-(2-methylindoline-1-carbonyl)furan-3-sulfonamide, are commonly found in natural and synthetic compounds with medicinal value . They are used in various chemical reactions, including cycloaddition reactions and the synthesis of photochromic homopolymers via ring-opening metathesis polymerization .

Scientific Research Applications

Potential Antiglaucoma Agents

A series of sulfonamides, including molecules structurally related to N,N,2-trimethyl-5-(2-methylindoline-1-carbonyl)furan-3-sulfonamide, have been evaluated for their ability to inhibit human carbonic anhydrase (CA) isoforms. These compounds have shown promise as strong α-carbonic anhydrase inhibitors, with some displaying potential as antiglaucoma agents. Specifically, certain sulfonamides exerted intraocular pressure (IOP) lowering effects in vivo in hypertensive rabbits more efficiently than dorzolamide, a standard treatment. This research suggests that these sulfonamides could serve as a basis for developing new treatments for glaucoma (Chegaev et al., 2014).

Synthesis of Sultams

In another study, a redox-neutral and completely atom-economical synthesis of sultams was achieved by heating 2-nitrochalcones with elemental sulfur. This process efficiently forms the S-N, C-S, and S=O bonds of the sulfonamide between the nitrogen atom of the 2-nitro group and the α-carbon of the chalcones, with migration of two oxygen atoms from the 2-nitro group to the sulfur atom. This innovative synthesis method provides a pathway for creating sultams, a class of compounds with various potential applications, including pharmaceuticals (Nguyen & Retailleau, 2017).

Intramolecular Cycloadditions

Further research into (trimethylsilyl)methyl allylic sulfones tethered to a furan revealed the potential for intramolecular 4+3 cycloadditions. These reactions result in the formation of complex structures derived from the corresponding allylic cations. This process highlights the versatility of sulfones in synthetic chemistry, particularly in constructing cyclic compounds, which could have implications for developing new pharmaceuticals (Harmata & Herron, 1993).

Prodrug Forms for the Sulfonamide Group

The study of prodrug forms for the sulfonamide group, including water-soluble amino acid derivatives of N-methylsulfonamides, suggests potential applications in improving the solubility and bioavailability of sulfonamide-containing drugs. These derivatives were designed to be enzymatically hydrolyzed to yield the parent sulfonamide, providing a promising approach for enhancing the therapeutic profile of sulfonamide-based medications (Larsen, Bundgaard, & Lee, 1988).

Conformational Studies for Drug Design

The conformational analysis of 2-trimethylammoniummethyl-5-methyl furan iodide, a compound with structural similarities to N,N,2-trimethyl-5-(2-methylindoline-1-carbonyl)furan-3-sulfonamide, provides insights into the interaction with muscarinic nerve receptors. This type of study is crucial for understanding how small changes in molecular structure can influence the binding and activity of compounds at biological targets, aiding in the design of more effective drugs (Chothia, Baker, & Pauling, 1976).

Future Directions

Indoline structures are beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives, such as N,N,2-trimethyl-5-(2-methylindoline-1-carbonyl)furan-3-sulfonamide, will likely play a greater role in the medical field . This compound and others like it could potentially be used in the development of new drugs for a variety of diseases, including cancer, bacterial infections, and cardiovascular diseases .

properties

IUPAC Name

N,N,2-trimethyl-5-(2-methyl-2,3-dihydroindole-1-carbonyl)furan-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-11-9-13-7-5-6-8-14(13)19(11)17(20)15-10-16(12(2)23-15)24(21,22)18(3)4/h5-8,10-11H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJCBSVOMFATFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC(=C(O3)C)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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